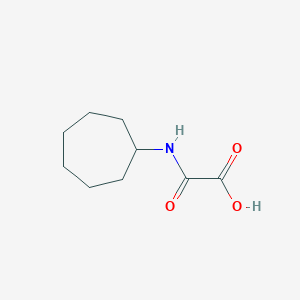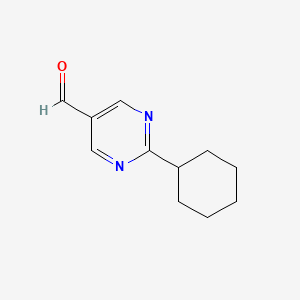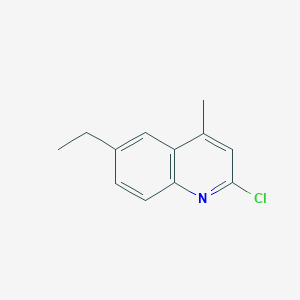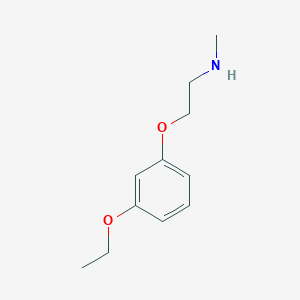
2-(3-Ethoxyphenoxy)-N-methylethanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2-(3-Ethoxyphenoxy)-N-methylethanamine” is C12H19NO2 . The average mass is 209.285 Da and the monoisotopic mass is 209.141586 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .Applications De Recherche Scientifique
Interaction with Aromatic Solvents
The study on 2-methoxyphenol (2MP) and its interaction with toluene solvent molecules highlighted the formation of weak complexes through intra- and intermolecular hydrogen bonds. This research underlines the delicate balance between molecular structure and the ability to form complexes with aromatic solvents. However, a related compound, 2-ethoxyphenol (2EP), demonstrated a marked difference in behavior, attributed to steric effects, indicating that minor structural variations can significantly impact molecular interactions and properties Junrong Zheng, K. Kwak, Xin Chen, J. Asbury, M. Fayer, 2006.
Spectroscopic and Structural Analysis
Another study focused on the synthesis and characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, exploring its structural properties through spectroscopic methods and X-ray diffraction. This research contributed to a deeper understanding of molecular interactions, specifically the behavior of intermolecular contacts within compounds, providing insights into molecular geometry and the impact on chemical properties Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, René Frank, 2019.
Chemical Exchange and Intra-Intermolecular Hydrogen Bonding
Research on the formation and dissociation of intra-intermolecular hydrogen-bonded solute-solvent complexes, like those involving 2MP, underscores the significance of chemical exchange processes in understanding solute-solvent interactions. The study provides a detailed analysis of the dynamics of three-centered hydrogen bond complexes, offering valuable information on the formation, dissociation, and the role of molecular structure in these processes Junrong Zheng et al., 2006.
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of related compounds have unveiled their potential in applications such as optical limiters and switches. This area of research is crucial for the development of new materials with specific optical characteristics, opening up possibilities for innovative applications in technology and materials science K. Naseema et al., 2010.
Molecular Dynamics and Interaction Studies
The dynamics of molecular interactions, as observed in the case of 2-(arylazo)phenols with rhodium, reveal complex behavior involving coordination, C-H and C-C activation. Such studies contribute to our understanding of molecular interactions in metal complexes, with implications for catalysis, material science, and the synthesis of complex molecular architectures Suparna Baksi et al., 2007.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to target proteins crucial for dna repair .
Mode of Action
Similar compounds have been shown to interact selectively with their targets, leading to potential therapeutic effects .
Biochemical Pathways
Related compounds have been found to impact dna replication and repair processes .
Result of Action
Compounds with similar structures have been found to inhibit the growth and induce cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines .
Analyse Biochimique
Biochemical Properties
2-(3-Ethoxyphenoxy)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall effect of the compound on cellular function and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, where it exerts its effects . The distribution of this compound within tissues can also impact its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
2-(3-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-5-4-6-11(9-10)14-8-7-12-2/h4-6,9,12H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCKUWREJSPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651109 | |
| Record name | 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-56-1 | |
| Record name | 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1416205.png)
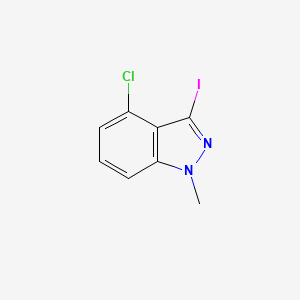
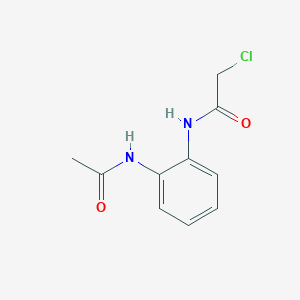

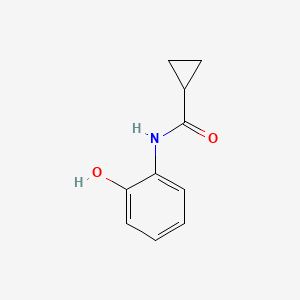
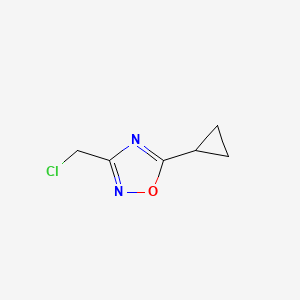
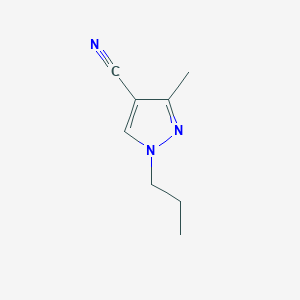
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
